molecular formula C19H20N2O3 B3038616 3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one CAS No. 873301-13-4

3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one

Cat. No.: B3038616
CAS No.: 873301-13-4
M. Wt: 324.4
InChI Key: OBOKDTBLCJBHNQ-UHFFFAOYSA-N
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Description

3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one (CAS 873301-13-4) is a high-purity quinoline derivative offered for scientific research and further manufacturing use. This compound has a molecular formula of C₁₉H₂₀N₂O₃ and a molecular weight of 324.37 g/mol . Quinoline derivatives are of significant interest in medicinal chemistry, particularly in oncology research. Structurally related compounds have been investigated as potent tubulin polymerization inhibitors, a mechanism critical for disrupting cell division in cancer cells . These inhibitors arrest the cell cycle at the G2/M phase and induce apoptosis, or programmed cell death, making them a valuable scaffold for developing novel anticancer agents . Furthermore, some quinoline-based molecules are explored for their potential neuroprotective effects, which may be linked to the antioxidant properties conferred by specific substituents like the dimethoxyphenyl group . Researchers value this compound as a key intermediate for synthesizing more complex molecules and for probing structure-activity relationships to develop new therapeutic candidates. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

3-[(3,4-dimethoxyanilino)methyl]-7-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-4-5-13-9-14(19(22)21-16(13)8-12)11-20-15-6-7-17(23-2)18(10-15)24-3/h4-10,20H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOKDTBLCJBHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents under controlled conditions . One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: Methoxy groups (target compound) increase logP compared to hydroxylated analogs (e.g., 4-hydroxy-3-methylquinolin-2(1H)-one) .
  • Synthetic Flexibility: Substituents at position 3 (aminomethyl vs. hydroxyethyl) are achievable via reductive amination or aldol condensation .

Biological Activity

3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one, a synthetic organic compound with the molecular formula C19H20N2O3, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Property Details
IUPAC Name 3-[(3,4-dimethoxyanilino)methyl]-7-methyl-1H-quinolin-2-one
Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
CAS Number 873301-13-4

The compound features a quinoline core substituted with a dimethoxyphenyl group, which is significant for its biological interactions.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit promising anticancer properties. A study highlighted that quinolone chalcone compounds have been developed to target the colchicine binding site in tubulin, leading to anti-proliferative effects in various cancer cell lines. The compound was observed to maintain potent activity against resistant cancer cells while exhibiting low toxicity in mouse models .

Case Study: Structure-Activity Relationship (SAR)

In a comparative SAR study involving quinolone chalcone derivatives, it was noted that specific substitutions on the quinolone ring significantly influenced cytotoxicity. For example, modifications at the 6 and 8 positions of the quinolone structure resulted in varying degrees of anti-proliferative activity. The presence of a methoxy group at the 8 position was correlated with enhanced cytotoxicity against cancer cell lines such as HeLa and MDA-MB231 .

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. A study conducted on styrylquinolines demonstrated their effectiveness against various microbial strains. The results suggested that modifications to the quinoline structure could enhance antimicrobial efficacy .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve enzyme inhibition and receptor binding. The compound's structural characteristics allow it to interact with specific biomolecular targets, potentially leading to apoptosis in cancer cells .

Research Applications

The compound is primarily utilized in research settings for:

  • Medicinal Chemistry: As an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: Investigating interactions with biomolecules and potential therapeutic applications.
  • Material Science: Exploring its utility in developing new materials and chemical processes .

Similar Compounds

Compound Biological Activity
3,4-DimethoxyphenylacetonitrileIntermediate for various organic compounds
Quinoline DerivativesDiverse biological activities in medicinal chemistry

Unique Features

The unique structural features of this compound contribute to its distinct chemical and biological properties. Its combination of a quinoline core with a dimethoxyphenyl group enhances its potential as a lead compound for further drug development.

Q & A

Q. What are the common synthetic routes for preparing 3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one?

A typical synthesis involves a multi-step approach:

  • Step 1 : Formation of a chloropropyl intermediate by reacting a quinolinone precursor with chloroiodopropane in the presence of NaH/DMF (Scheme 2 in ).
  • Step 2 : Nucleophilic displacement of chloride with amines (e.g., dimethylamine or pyrrolidine) in aqueous acetonitrile under catalytic KI at 60°C ().
  • Step 3 : Reduction and coupling with thiophene-based reagents to finalize the structure.
    Methodological Note: Optimize reaction time and solvent polarity to minimize byproducts. NMR tracking at each step is critical ().

Q. How is the structural characterization of this compound performed?

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm for quinoline and dimethoxyphenyl groups) and methylene/methyl groups (δ 2.5–4.0 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns ().
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z ~380–400 for similar derivatives) ().
  • X-ray Crystallography : Resolves dihedral angles and π-π stacking interactions in solid-state structures ().

Q. What are the primary reactivity trends observed in this compound?

  • Oxidation : The quinolinone core can undergo oxidation with KMnO₄ or CrO₃ to form quinoline-dione derivatives ().
  • Reduction : Sodium borohydride selectively reduces carbonyl groups to alcohols ().
  • Functionalization : The aminomethyl side chain allows for further derivatization (e.g., acylation or alkylation) ().

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the quinolinone core be addressed?

  • Directing Groups : The 7-methyl group and dimethoxyphenylamine moiety influence electrophilic substitution patterns. For example, DDQ oxidation of arylpropenes with 3,4-dimethoxyphenyl groups shows preferential formation of E-isomers (55% yield) ().
  • Catalytic Strategies : Use InCl₃ in microwave-assisted reactions to enhance regioselectivity and reduce reaction time ().

Q. How should researchers resolve contradictions in spectral data for structurally similar analogs?

  • Case Study : Isomerization of 2′-aminochalcones to dihydroquinolinones can produce conflicting NMR signals due to tautomerism.
    • Solution : Compare experimental data with DFT-calculated spectra (B3LYP/6-31G*) for vibrational modes ().
    • Validation : Use X-ray crystallography to confirm bond lengths and angles (e.g., dihedral angles <1° for planar systems) ().

Q. What methodologies are effective for studying biological interactions of this compound?

  • Enzyme Inhibition Assays : Screen against targets like acetylcholinesterase using Ellman’s method, with IC₅₀ values compared to reference inhibitors ().
  • Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-labeled antagonists) quantify affinity (Kᵢ) ().
  • ADMET Profiling : Use in silico tools (e.g., PISTACHIO or REAXYS databases) to predict metabolic stability ().

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted protocols to reduce reaction times ().
  • Characterization : Combine NMR with DFT calculations to resolve ambiguous signals ().
  • Biological Studies : Validate in silico predictions with high-throughput screening ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one
Reactant of Route 2
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3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one

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